molecular formula C18H15ClN2O3 B2820862 2-(4-chlorophenoxy)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acetamide CAS No. 2034248-57-0

2-(4-chlorophenoxy)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acetamide

Cat. No.: B2820862
CAS No.: 2034248-57-0
M. Wt: 342.78
InChI Key: UIFADZQGYYRGCJ-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acetamide is an organic compound that features a chlorophenoxy group, a furan ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acetamide typically involves the following steps:

    Formation of the chlorophenoxy intermediate: This step involves the reaction of 4-chlorophenol with an appropriate acylating agent to form 4-chlorophenoxyacetyl chloride.

    Coupling with the pyridine derivative: The 4-chlorophenoxyacetyl chloride is then reacted with 2-(furan-2-yl)pyridine-3-methanamine under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted chlorophenoxy derivatives.

Scientific Research Applications

2-(4-chlorophenoxy)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenoxy)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acetamide: shares structural similarities with other compounds such as:

Uniqueness

  • The unique combination of the chlorophenoxy group, furan ring, and pyridine ring in this compound provides it with distinct chemical and biological properties that may not be present in similar compounds. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[[2-(furan-2-yl)pyridin-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O3/c19-14-5-7-15(8-6-14)24-12-17(22)21-11-13-3-1-9-20-18(13)16-4-2-10-23-16/h1-10H,11-12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIFADZQGYYRGCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC=CO2)CNC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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